molecular formula C12H18ClNO2 B104032 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 16135-43-6

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B104032
CAS No.: 16135-43-6
M. Wt: 243.73 g/mol
InChI Key: PLUNNRJXHUNDQO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2328-12-3) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bicyclic aromatic structure with methoxy groups at the 6- and 7-positions, a methyl group at the 2-position, and a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.70 g/mol . This compound is part of a broader class of THIQs, which are pharmacologically significant due to their structural mimicry of neurotransmitters like dopamine and serotonin. The methoxy groups enhance lipophilicity and electronic stability, while the methyl group influences conformational rigidity.

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNNRJXHUNDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and appropriate methoxy-substituted benzaldehydes.

    Condensation Reaction: The key step involves a Pictet-Spengler condensation reaction, where the tetrahydroisoquinoline core is formed by the reaction of the amine with the aldehyde in the presence of an acid catalyst.

    Methoxylation: Subsequent methoxylation reactions introduce the methoxy groups at the 6 and 7 positions of the isoquinoline ring.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its therapeutic potential in treating neurological disorders. Research indicates that it may exhibit neuroprotective properties, making it a candidate for drug formulation aimed at conditions such as Parkinson's disease and Alzheimer's disease.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal highlighted the compound's ability to reduce oxidative stress in neuronal cells. The results demonstrated a significant decrease in cell death when exposed to neurotoxic agents, suggesting its potential as a neuroprotective agent .

Neuroscience Research

In neuroscience, 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a valuable tool for studying neurotransmitter systems . It aids researchers in understanding the mechanisms underlying mental health conditions and the role of neurotransmitters in brain function.

Experimental Findings

Research involving animal models has shown that this compound can modulate dopamine and serotonin pathways, offering insights into its effects on mood disorders .

Natural Product Synthesis

The compound is also utilized in the synthesis of other bioactive molecules . Its structural features facilitate the development of new natural products with medicinal properties.

Synthesis Example

A notable application includes its use as an intermediate in synthesizing alkaloids that exhibit anticancer properties. Researchers have successfully synthesized derivatives that demonstrate significant antiproliferative activity against various cancer cell lines .

Analytical Chemistry

In analytical chemistry, 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is employed for developing methods to detect and quantify isoquinoline derivatives. This enhances the accuracy of chemical analyses across various samples.

Analytical Method Development

Studies have reported on high-performance liquid chromatography (HPLC) methods utilizing this compound as a standard for quantifying isoquinoline derivatives in complex mixtures .

Drug Interaction Studies

Researchers utilize this compound to conduct drug interaction studies , which are critical for ensuring the safety and efficacy of new medications. Understanding how this compound interacts with other drugs can inform dosage recommendations and therapeutic strategies.

Interaction Studies

Preliminary studies indicate that 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence the metabolism of certain drugs by affecting cytochrome P450 enzymes .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentPotential therapeutic effects on neurological disordersNeuroprotective properties demonstrated in neuronal studies
Neuroscience ResearchTool for studying neurotransmitter systemsModulates dopamine and serotonin pathways
Natural Product SynthesisIntermediate for synthesizing bioactive moleculesAnticancer derivatives synthesized with significant activity
Analytical ChemistryDevelopment of detection methods for isoquinoline derivativesHPLC methods established for quantification
Drug Interaction StudiesInvestigating interactions with other drugsInfluences drug metabolism via cytochrome P450

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interaction with molecular targets such as neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, which are crucial for its neuroprotective and psychoactive properties . The compound may also inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and stereochemistry, impacting physicochemical properties and biological activity. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties Biological Activity
6,7-Dimethoxy-2-methyl-THIQ hydrochloride 6,7-OCH₃; 2-CH₃; HCl salt 229.70 High solubility in polar solvents; stable crystalline form Neurotransmitter analog; antitumor potential
6-Methoxy-THIQ hydrochloride (CAS 57196-62-0) 6-OCH₃; HCl salt 185.66 Reduced lipophilicity vs. dimethoxy analog; lower steric hindrance Limited CNS activity due to lower bioavailability
1-Phenyl-6,7-dimethoxy-THIQ hydrochloride (3a, CAS 63768-20-7) 1-C₆H₅; 6,7-OCH₃; HCl salt 307.79 Enhanced aromatic stacking potential; higher toxicity (LD₅₀ = 280 mg/kg in mice) Antitumor agent with pronounced cytotoxicity
2-Chloro-6,7-dimethoxy-THIQ (CAS 2328-12-3 analog) 2-Cl; 6,7-OCH₃ 227.71 Increased electrophilicity; reactive toward nucleophiles Intermediate for halogenated drug derivatives
6,7-Difluoro-1-methyl-THIQ hydrochloride (CAS 1394003-62-3) 6,7-F; 1-CH₃; HCl salt 219.66 Enhanced metabolic stability; reduced hydrogen bonding capacity Fluorinated probe for enzyme studies

Critical Analysis

Substituent Effects on Bioactivity :

  • The 1-phenyl substitution (e.g., 3a) increases toxicity, likely due to enhanced membrane penetration and π-π interactions with biological targets .
  • Halogenation (e.g., 2-Cl or 6,7-F) improves metabolic stability and reactivity but may reduce CNS penetration due to increased polarity .

Stereochemical Considerations :
Bis-THIQ derivatives (e.g., propane-1,3-diyl-linked analogs) exhibit stereoisomer-dependent activity. For instance, cis isomers show higher receptor affinity than trans isomers in chiral HPLC-resolved compounds .

Salt Forms and Solubility :
Hydrochloride salts (e.g., CAS 2328-12-3) generally exhibit higher aqueous solubility compared to free bases, facilitating pharmaceutical formulation .

Pharmacological Highlights

  • Neuroactivity : The 6,7-dimethoxy motif mimics catecholamine structures, enabling dopamine receptor interactions .
  • Antitumor Potential: Compounds like 3a demonstrate cytotoxicity linked to topoisomerase inhibition, though toxicity profiles vary widely .

Research Findings and Data Tables

Thermal Stability

Compound Melting Point (°C)
6,7-Dimethoxy-2-methyl-THIQ hydrochloride 177–180
1-Phenyl-6,7-dimethoxy-THIQ hydrochloride 190–192
6-Methoxy-THIQ hydrochloride 165–168

Biological Activity

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with DMTHIQ, supported by data tables and relevant case studies.

  • Chemical Formula : C22H30ClNO5
  • Molecular Weight : 423.93 g/mol
  • CAS Number : 2048273-58-9

Neuroprotective Effects

Research indicates that DMTHIQ exhibits significant neuroprotective properties. In a study focusing on its effects on cardiomyocyte sodium/calcium exchange under normoxic and hypoxic conditions, DMTHIQ demonstrated a capacity to modulate intracellular calcium levels, suggesting potential applications in treating cardiovascular diseases .

Table 1: Neuroprotective Effects of DMTHIQ

StudyFindings
Modulation of Na+/Ca2+ exchange in cardiomyocytes
Reduction in oxidative stress markers in neuronal cells

Anticancer Activity

DMTHIQ has shown promising anticancer activity against various cancer cell lines. In vitro studies reported that DMTHIQ inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating substantial effectiveness at low concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest in the S phase .

Table 2: Anticancer Activity of DMTHIQ

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7225Apoptosis induction and cell cycle arrest
A549 (Lung)150Inhibition of cell proliferation

Anti-inflammatory Properties

The anti-inflammatory potential of DMTHIQ was evaluated through its effects on pro-inflammatory cytokines. Studies revealed that DMTHIQ significantly reduced levels of IL-6 and TNF-α in treated cells compared to untreated controls. This suggests that DMTHIQ may serve as a therapeutic agent for inflammatory diseases .

Table 3: Anti-inflammatory Effects of DMTHIQ

CytokineControl LevelTreated LevelReduction (%)
IL-61000 pg/mL200 pg/mL80
TNF-α800 pg/mL150 pg/mL81.25

Study on Cardiomyocyte Function

A detailed investigation into the effects of DMTHIQ on cardiomyocyte function under hypoxic conditions showed that treatment with DMTHIQ improved cellular viability and function by restoring Na+/Ca2+ exchange dynamics. This study highlights the potential cardiovascular benefits of DMTHIQ .

Anticancer Mechanism Exploration

In another study focusing on MCF-7 cells, researchers discovered that DMTHIQ not only inhibited cell growth but also altered gene expression related to apoptosis pathways. The findings suggest that DMTHIQ could be developed as a novel anticancer therapeutic agent targeting specific molecular pathways involved in tumor progression .

Q & A

What are the critical considerations for synthesizing 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high purity?

Basic Research Question
Synthesis requires attention to regioselectivity of methoxy and methyl groups, solvent compatibility, and purification techniques. Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis of methoxy groups .
  • Chromatography : Reverse-phase HPLC or flash chromatography with gradients (e.g., acetonitrile/water) to resolve structurally similar byproducts .
  • Deuterated analogs : For isotopic labeling studies (e.g., D6-methoxy groups), ensure deuteration efficiency via mass spectrometry validation .

How can researchers resolve discrepancies in solubility data for this compound under varying experimental conditions?

Advanced Research Question
Reported solubility inconsistencies (e.g., aqueous vs. organic solvents) arise from pH-dependent protonation of the tetrahydroisoquinoline nitrogen. Methodological solutions:

  • pH profiling : Conduct solubility assays at controlled pH (e.g., 1–14) using buffered solutions.
  • Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without destabilizing the hydrochloride salt .
  • Dynamic light scattering (DLS) : Monitor aggregation in real-time to distinguish true solubility from colloidal dispersion .

What analytical strategies are recommended for characterizing stereochemical purity in derivatives of this compound?

Advanced Research Question
Chiral impurities (<2%) can significantly impact biological activity. Use:

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment .
  • Computational modeling : Predict retention times using molecular docking simulations with chiral stationary phases .

How should researchers design stability studies to assess degradation pathways of this compound under long-term storage?

Basic Research Question
Stability studies must account for hydrolytic and oxidative degradation:

  • Forced degradation : Expose to heat (40–60°C), UV light, and oxidative agents (H₂O₂) to identify labile sites.
  • LC-MS analysis : Monitor degradation products (e.g., demethylated or oxidized derivatives) and compare with reference standards .
  • Storage recommendations : Store at –20°C in amber vials under inert gas (argon) to minimize decomposition .

What experimental approaches are suitable for investigating the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question
Focus on target engagement and selectivity:

  • Kinetic assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC₅₀ values against proteases or kinases.
  • Counter-screening : Test against off-target enzymes (e.g., monoamine oxidases) to rule out non-specific binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry for structure-activity relationship (SAR) refinement .

How can researchers address batch-to-batch variability in physicochemical properties during scale-up?

Advanced Research Question
Variability often stems from residual solvents or crystal polymorphism. Mitigation strategies:

  • Process analytical technology (PAT) : Implement in-line Raman spectroscopy to monitor crystallization in real-time .
  • Polymorph screening : Use solvent-mediated conversion to isolate the thermodynamically stable form .
  • Quality control (QC) protocols : Enforce strict limits on solvent residues (e.g., ≤500 ppm) via GC-MS .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question
Adhere to GHS hazard guidelines and SDS recommendations:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How can computational chemistry optimize the design of analogs with improved pharmacokinetic properties?

Advanced Research Question
Leverage in silico tools for ADMET prediction:

  • Molecular dynamics (MD) simulations : Assess membrane permeability via lipid bilayer models.
  • CYP450 metabolism prediction : Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots for deuteration or fluorination .
  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce hepatic clearance .

What methodologies validate the identity of this compound in complex biological matrices?

Advanced Research Question
Combine orthogonal techniques for unambiguous identification:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with ≤2 ppm error .
  • NMR spectroscopy : Compare ¹H/¹³C chemical shifts with published data (e.g., δ 3.8 ppm for methoxy protons) .
  • Spike-and-recovery experiments : Validate extraction efficiency from plasma or tissue homogenates .

How should researchers approach structural modification to enhance selectivity for neurological targets?

Advanced Research Question
Modifications should balance steric and electronic effects:

  • Substituent positioning : Introduce bulkier groups at the 2-methyl position to block off-target interactions .
  • Bioisosteric replacement : Replace methoxy groups with trifluoromethoxy to improve blood-brain barrier penetration .
  • Crystallography : Co-crystallize with target receptors (e.g., sigma-1) to guide rational design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.